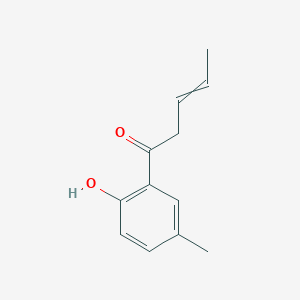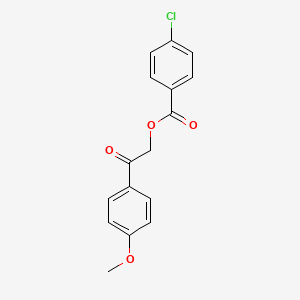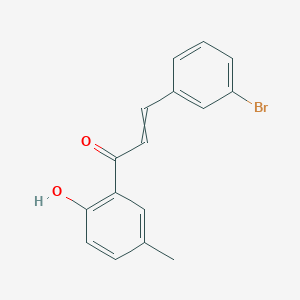![molecular formula C23H19NO B14230799 1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one CAS No. 827306-42-3](/img/structure/B14230799.png)
1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety
Preparation Methods
The synthesis of 1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. One common method includes the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, which are known for their high regioselectivity and yield . The reaction conditions often involve the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Chemical Reactions Analysis
1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinone derivatives, while reduction can produce various naphthylamines .
Scientific Research Applications
1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
When compared to similar compounds, 1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one stands out due to its unique structure and reactivity. Similar compounds include:
1-(Naphthalen-2-yl)ethanone: Known for its use in organic synthesis and as an intermediate in the production of other chemicals.
2-[®-1-(Naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one: Used in the synthesis of isoindolinone compounds with applications in medicine and fine chemicals.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Properties
CAS No. |
827306-42-3 |
|---|---|
Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[[(1R)-1-naphthalen-1-ylethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H19NO/c1-16(19-12-6-9-17-7-2-4-10-20(17)19)24-15-22-21-11-5-3-8-18(21)13-14-23(22)25/h2-16,25H,1H3/t16-/m1/s1 |
InChI Key |
SCUNAHMKCIHZFK-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N=CC3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)


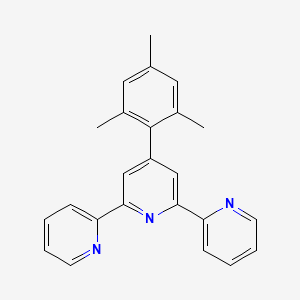
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
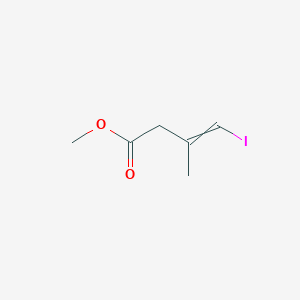
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
